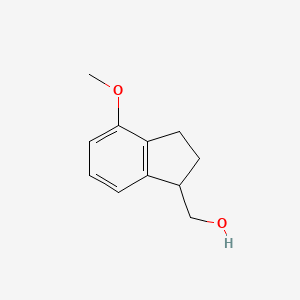

(4-methoxy-2,3-dihydro-1H-inden-1-yl)methanol

Description

Properties

IUPAC Name |

(4-methoxy-2,3-dihydro-1H-inden-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-13-11-4-2-3-9-8(7-12)5-6-10(9)11/h2-4,8,12H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPZFWIGHSJQCJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCC2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation and Functionalization

A common precursor is 2,3-dihydro-1H-indene-1-carbaldehyde or 1-indanone derivatives. For example, 2,3-dihydro-1H-indene-1-carbaldehyde can be prepared by oxidation of 1-indanone or via cyclization reactions from substituted phenylpropanoic acids.

Introduction of the Methoxy Group

The methoxy group at the 4-position is typically introduced by starting with a 4-methoxy-substituted aromatic precursor or by electrophilic aromatic substitution on an appropriate intermediate. This can be achieved by using 4-methoxybenzaldehyde derivatives or through methylation of hydroxy-substituted intermediates.

Formation of the Hydroxymethyl Group (–CH2OH)

The hydroxymethyl group at the 1-position is often introduced by reduction of the corresponding aldehyde or ketone intermediate. For example, reduction of 2,3-dihydro-1H-indene-1-carbaldehyde with sodium borohydride (NaBH4) yields this compound as a light yellow oil with moderate yield (~50%).

Reduction Conditions

- Sodium borohydride (NaBH4) is commonly used to reduce aldehydes or ketones to alcohols under mild conditions, typically at room temperature.

- Lithium aluminum hydride (LiAlH4) and catalytic hydrogenation using H2 with Pd/C are also employed for more robust reduction steps, especially in related synthetic routes involving dihydroindene derivatives.

Representative Preparation Procedure

Detailed Research Findings

- In electrophilic alkynylation studies, the reduction of aldehyde intermediates to alcohols using NaBH4 was efficient and reproducible, yielding the desired hydroxymethyl product in moderate yields with clear NMR characterization.

- Synthetic routes involving ring closure from substituted phenylpropanoic acids followed by coupling with benzaldehydes and subsequent reductions have been validated for related dihydroindene derivatives, demonstrating the versatility of this approach for introducing various substituents including methoxy and hydroxymethyl groups.

- Alternative reduction methods using LiAlH4 and catalytic hydrogenation were also reported for related compounds, offering options for scaling and functional group tolerance.

- Purification by column chromatography using hexanes and ethyl acetate mixtures is standard, with Rf values around 0.1 to 0.3 depending on solvent ratio and compound polarity.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | 1-Indanone, 4-methoxybenzaldehyde, phenylpropanoic acids |

| Key intermediates | 2,3-Dihydro-1H-indene-1-carbaldehyde |

| Methoxy group introduction | Via substituted aromatic precursors or methylation |

| Reduction reagent | Sodium borohydride (NaBH4), LiAlH4, Pd/C hydrogenation |

| Reaction conditions | Room temperature, 2–5 hours |

| Purification method | Flash column chromatography (hexanes:EtOAc) |

| Typical yield | 50–80% for reduction and functionalization steps |

| Physical state of product | Light yellow oil |

Chemical Reactions Analysis

Types of Reactions

(4-methoxy-2,3-dihydro-1H-inden-1-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

Oxidation: The major products include 4-methoxy-2,3-dihydro-1H-inden-1-carboxylic acid and 4-methoxy-2,3-dihydro-1H-inden-1-aldehyde.

Reduction: The major products include 4-methoxy-2,3-dihydro-1H-inden-1-ylmethanol and 4-methoxy-2,3-dihydro-1H-indene.

Substitution: The major products depend on the substituent introduced, such as 4-alkoxy-2,3-dihydro-1H-inden-1-ylmethanol.

Scientific Research Applications

(4-methoxy-2,3-dihydro-1H-inden-1-yl)methanol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-methoxy-2,3-dihydro-1H-inden-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: It can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

Gene Expression: It can modulate the expression of certain genes, leading to changes in protein synthesis and cellular behavior.

Comparison with Similar Compounds

Structural and Functional Group Variations

The physicochemical and biological properties of indenylmethanol derivatives are highly dependent on substituents and stereochemistry. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Group Comparison

Key Observations :

- Methoxy vs. Cyclohexyl : The methoxy group in the target compound enhances electronic effects (e.g., resonance donation), while the cyclohexyl group in C₁₆H₂₂O increases hydrophobicity, affecting solubility and membrane permeability .

- Hydroxymethyl vs. Ketone : The hydroxymethyl group in the target compound offers hydrogen-bonding capability, whereas the ketone in C₁₁H₁₂N₂O₂ introduces polarity and reactivity for further derivatization (e.g., hydrazine formation) .

Stereochemical Considerations

Stereochemistry significantly impacts biological activity and crystallization behavior. For example:

- (S)-(2,3-dihydro-1H-inden-1-yl)methanol exhibits a specific rotation of [α]D = -14.3 (benzene), critical for enantioselective synthesis .

- The target compound’s stereochemistry (if resolved) could similarly influence its interactions in chiral environments, such as enzyme binding pockets.

Physical Properties

From analogous compounds (e.g., 1H-Inden-1-ol,2,3-dihydro-5-(phenylmethoxy) ):

- LogP : ~3.25 (indicative of moderate hydrophobicity)

- Boiling Point : ~420°C (high thermal stability)

- Density : ~1.2 g/cm³ These properties suggest the target compound may exhibit similar stability and solubility profiles, suitable for organic synthesis and formulation.

Biological Activity

(4-methoxy-2,3-dihydro-1H-inden-1-yl)methanol is an organic compound belonging to the indene derivatives. It features a methoxy group at the fourth position of the indene ring and a hydroxymethyl group at the first position. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse scientific literature.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is characterized by its unique indene framework which contributes to its biological properties.

The mechanism of action of this compound is not fully elucidated but is hypothesized to involve interactions with various molecular targets. Similar indole derivatives have shown affinity for multiple receptors and enzymes, suggesting that this compound may modulate cellular processes through similar pathways .

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activities. A study on dihydro-1H-indene derivatives demonstrated that certain analogues could inhibit tubulin polymerization by binding to the colchicine site, leading to apoptosis and cell cycle arrest in cancer cells .

Table 1: Anticancer Activity of Related Compounds

| Compound | Target | Activity | IC50 (µM) |

|---|---|---|---|

| 12d | Tubulin | Inhibition | 0.09 - 3.10 |

| 12k | K562 Cells | Antiproliferative | <0.1 |

| 12t | HCT116 Cells | Growth Inhibition | <0.1 |

Antimicrobial Activity

The potential antimicrobial properties of this compound have also been explored. Indole derivatives are known for their broad-spectrum antimicrobial effects, which may extend to this compound due to structural similarities .

Case Studies

Several studies have investigated the biological activities of indene derivatives, providing insights into their therapeutic potential:

- Study on Dihydro-Indenes : A series of novel dihydro-indene derivatives were synthesized and evaluated for their ability to inhibit cancer cell proliferation. Among these, specific compounds demonstrated potent antiproliferative effects against various cancer lines, highlighting the importance of structural modifications in enhancing activity .

- Mechanistic Insights : Research has shown that certain indole derivatives can induce apoptosis in cancer cells through mechanisms involving p53 pathways. This suggests that this compound may similarly influence apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (4-methoxy-2,3-dihydro-1H-inden-1-yl)methanol?

- Methodology : The compound can be synthesized via functionalization of the indene scaffold. A common approach involves:

- Oxidation : Selective oxidation of a methyl group on the indene ring using oxidizing agents like HO in ethanol (as demonstrated for benzaldehyde derivatives in ).

- Reduction : Reduction of a ketone intermediate (e.g., 4-methoxy-2,3-dihydro-1H-inden-1-one) with NaBH or LiAlH (analogous to methods in for secondary alcohols).

- Protection/Deprotection : Use of methoxy groups as protecting agents during synthesis to prevent unwanted side reactions.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Key Techniques :

- 1H/13C NMR : To confirm the methoxy group (δ ~3.8 ppm for OCH) and the dihydroindenyl methanol moiety (e.g., δ 4.2–4.5 ppm for CHOH).

- IR Spectroscopy : Identification of hydroxyl (O–H stretch ~3300 cm) and ether (C–O–C ~1250 cm) functional groups.

- Mass Spectrometry (HRMS) : For molecular ion validation and fragmentation pattern analysis.

Q. What are the key functional groups influencing its reactivity?

- Reactive Sites :

- Methanol Group (-CHOH) : Prone to oxidation (e.g., to carboxylic acids) or esterification.

- Methoxy Group (-OCH) : Stabilizes aromatic systems via electron donation, directing electrophilic substitution to specific positions.

- Dihydroindenyl Core : Conformational flexibility affects steric and electronic interactions in derivatization.

Q. What purification strategies are effective for isolating this compound?

- Methods :

- Flash Chromatography : Gradient elution with cyclohexane/EtOAc (e.g., 8:2 to 6:4) to separate polar hydroxyl-containing intermediates.

- Recrystallization : Use of ethanol/water mixtures to isolate crystalline products.

Advanced Research Questions

Q. How can researchers address challenges in regioselective functionalization of the dihydroindenyl scaffold?

- Experimental Design :

- Directing Groups : Introduce temporary substituents (e.g., nitro or amino groups) to steer electrophilic attacks to desired positions, followed by removal.

- Catalytic Systems : Use transition-metal catalysts (e.g., Pd or Ru) for C–H activation at specific sites, as seen in indole functionalization ().

- Case Study : highlights the use of methoxybenzyl groups to direct coupling reactions on indole systems.

Q. How should contradictory spectral data (e.g., unexpected NMR shifts) be resolved?

- Troubleshooting Workflow :

Repeat Analysis : Confirm reproducibility under identical conditions.

Variable-Temperature NMR : Assess dynamic effects (e.g., rotamers or hydrogen bonding).

Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ADF software).

- Example : In , broad singlet signals at δ 10.98 ppm were attributed to exchangeable NH protons, resolved via DO exchange.

Q. What computational tools are suitable for studying its interactions with biological targets (e.g., enzymes)?

- Methodology :

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite to predict binding affinities to targets (e.g., MAPK inhibitors in ).

- ADMET Prediction : Tools like SwissADME or ADMETLab to evaluate pharmacokinetics (e.g., logP, BBB permeability).

- Case Study : Docking of indole-derived methanones into MAPK’s active site revealed hydrogen bonding with key residues ().

Q. What safety protocols are critical given its structural analogs’ toxicity profiles?

- Risk Mitigation :

- Acute Toxicity : Classified under Category 4 (oral/dermal/inhalation) per CLP regulations; use fume hoods and PPE.

- Handling : Avoid prolonged exposure; store at room temperature in inert atmospheres.

- Documentation : Safety Data Sheets (SDS) for structurally similar compounds (e.g., 3-benzyl-1-[(4-methoxyphenyl)methyl]-indol-2-one) mandate hazard labeling ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.